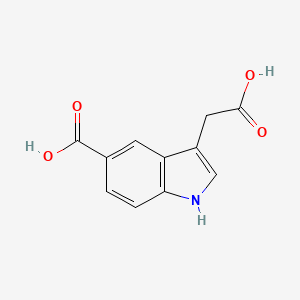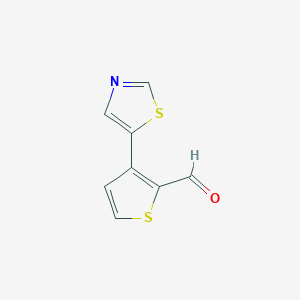
3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound that contains both thiazole and thiophene rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde typically involves the condensation of 5-acetylthiazole with 2-formyl thiophene. This reaction is followed by heterocyclization using hydrazine and thiosemicarbazide under different conditions to yield the desired product . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
Oxidation: 3-(1,3-Thiazol-5-yl)thiophene-2-carboxylic acid.
Reduction: 3-(1,3-Thiazol-5-yl)thiophene-2-methanol.
Substitution: Various substituted thiazole and thiophene derivatives depending on the reagents used.
Scientific Research Applications
3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in the study of biochemical pathways and enzyme interactions due to its ability to modulate biological systems.
Mechanism of Action
The mechanism of action of 3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it can modulate enzyme activity and receptor interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like dabrafenib, dasatinib, and patellamide A contain the thiazole nucleus and exhibit significant pharmacological activities.
Thiophene Derivatives: Compounds like suprofen and articaine contain the thiophene ring and are used as anti-inflammatory and anesthetic agents.
Uniqueness
3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde is unique due to the presence of both thiazole and thiophene rings, which confer a combination of properties from both heterocycles. This dual functionality makes it a versatile compound in medicinal chemistry and material science.
Properties
Molecular Formula |
C8H5NOS2 |
|---|---|
Molecular Weight |
195.3 g/mol |
IUPAC Name |
3-(1,3-thiazol-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H5NOS2/c10-4-8-6(1-2-11-8)7-3-9-5-12-7/h1-5H |
InChI Key |
VHIRSBWRGDHWAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C2=CN=CS2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




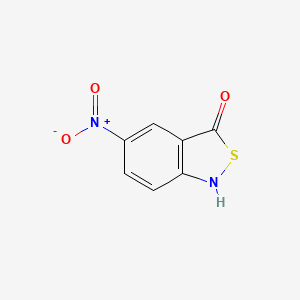


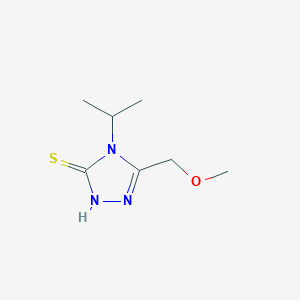


![1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13182015.png)
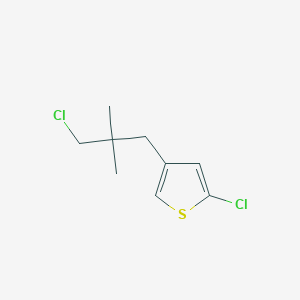

![1-[1-(Aminomethyl)-2-methylcyclohexyl]ethan-1-ol](/img/structure/B13182037.png)
methanol](/img/structure/B13182039.png)
